15-Methylhexadecasphinganine

Beschreibung

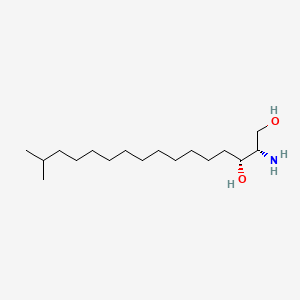

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-15-methylhexadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(20)16(18)14-19/h15-17,19-20H,3-14,18H2,1-2H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYHIOGWELBGIK-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCCCC[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742628 | |

| Record name | (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26048-10-2 | |

| Record name | (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the structure of 15-Methylhexadecasphinganine

An In-depth Technical Guide to the Structure of 15-Methylhexadecasphinganine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical structure of 15-Methylhexadecasphinganine, a crucial branched-chain sphingoid base. We will delve into its core structural features, stereochemical intricacies, and its relationship within the broader class of sphingolipids.

Core Structure and Nomenclature

15-Methylhexadecasphinganine is a sphingoid base, fundamentally a derivative of hexadecasphinganine.[1] Its structure is characterized by a 16-carbon aliphatic chain with a methyl group substitution at the 15th carbon position. This branching is a key feature that distinguishes it from straight-chain sphingoid bases.

The systematic name for the parent molecule, hexadecasphinganine, implies a 16-carbon backbone. The prefix "sphinganine" indicates the presence of an amino group at carbon 2 (C2) and a hydroxyl group at carbon 3 (C3). Therefore, the core structure of 15-Methylhexadecasphinganine consists of:

-

A 16-carbon aliphatic chain.

-

A methyl group (CH₃) at the C15 position. This "iso-" branching is a common feature in certain classes of lipids.

-

An amino group (-NH₂) at the C2 position.

-

A hydroxyl group (-OH) at the C1 position.

-

A hydroxyl group (-OH) at the C3 position.

At physiological pH (around 7.3), the amino group is typically protonated, resulting in the cationic form, 15-methylhexadecasphinganine(1+).[2] This molecule is also referred to as iso-heptadecasphinganine, reflecting its 17-carbon total length (16 in the main chain and one in the methyl branch).[3]

Stereochemistry: A Critical Determinant of Function

The biological activity of sphingolipids is intrinsically linked to their stereochemistry. Like other sphinganines, 15-Methylhexadecasphinganine possesses two chiral centers at C2 and C3. The naturally occurring and most biologically relevant stereoisomer is the D-erythro isomer, which corresponds to the (2S, 3R) configuration.

-

(2S) configuration: The amino group at C2 is oriented in the 'S' configuration.

-

(3R) configuration: The hydroxyl group at C3 is oriented in the 'R' configuration.

This specific spatial arrangement of the functional groups is crucial for its recognition by enzymes involved in sphingolipid metabolism and signaling pathways. Stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements, can have vastly different biological properties.[4] Enantiomers, which are non-superimposable mirror images, and diastereomers, which are stereoisomers that are not mirror images, will interact differently with the chiral environments of biological systems, such as enzyme active sites.[4]

Structural Visualization

To provide a clear representation of the 15-Methylhexadecasphinganine structure, the following diagram is provided in the DOT language for Graphviz.

Caption: Chemical structure of 15-Methylhexadecasphinganine.

Relationship to Other Sphingolipids

15-Methylhexadecasphinganine belongs to the family of sphingoid bases, which are the characteristic structural units of sphingolipids. Sphingolipids are a class of lipids containing a backbone of a sphingoid base.

-

Sphinganine: The parent compound for this entire class is sphinganine, which has an 18-carbon chain.[5] 15-Methylhexadecasphinganine is a structural analog with a shorter, branched chain.

-

Heptadecasphinganine: This is the straight-chain 17-carbon equivalent.[6] The "iso-" prefix in iso-heptadecasphinganine for the methylated compound highlights the structural relationship.

-

Ceramides: Sphingoid bases, including 15-Methylhexadecasphinganine, can be N-acylated with a fatty acid to form ceramides. For instance, N-octadecanoyl-15-methylhexadecasphinganine is a ceramide derivative.[7] These ceramides are central molecules in sphingolipid metabolism, serving as precursors for more complex sphingolipids like sphingomyelins and glycosphingolipids.

The presence of the iso-branched methyl group in 15-Methylhexadecasphinganine can influence the physical properties of the membranes into which it is incorporated. The branching can affect membrane fluidity and the packing of lipid molecules, which in turn can modulate the function of membrane-associated proteins. It has been identified as a component of ceramide-containing phospholipids in some bacteria.[3]

Analytical Characterization

The structural elucidation of 15-Methylhexadecasphinganine and its derivatives typically involves a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Technique | Application for 15-Methylhexadecasphinganine Analysis |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation patterns, confirming the overall composition and the presence of the methyl branch. |

| Gas Chromatography-MS (GC-MS) | Often used for the analysis of fatty acid and sphingoid base composition after hydrolysis of complex sphingolipids. |

| Liquid Chromatography-MS (LC-MS) | Enables the separation and identification of different sphingolipid species, including those containing 15-Methylhexadecasphinganine, in complex biological mixtures. |

| NMR Spectroscopy | Provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. ¹H and ¹³C NMR are essential for confirming the position of the methyl group and the relative configuration of the chiral centers. |

Conclusion

The structure of 15-Methylhexadecasphinganine, a branched-chain sphingoid base, is defined by its 16-carbon backbone with a methyl group at the 15th position and critical stereocenters at C2 and C3. This seemingly subtle structural modification, the iso-branching, has significant implications for the physicochemical properties of the sphingolipids that contain it and, consequently, their biological roles within cellular membranes and signaling pathways. A thorough understanding of this structure is fundamental for researchers in lipidomics, cell biology, and drug development who are investigating the diverse functions of sphingolipids.

References

-

EMBL-EBI. 15-methylhexadecasphinganine (CHEBI:70852). [Link]

-

EMBL-EBI. 15-methylhexadecasphinganine(1+) (CHEBI:70829). [Link]

-

CureFFI.org. Organic chemistry 15: Stereochemistry - meso compounds, resolution. [Link]

-

LibreTexts. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. [Link]

-

YouTube. Stereochemistry: Crash Course Organic Chemistry #8. [Link]

-

PubChem. Isoginkgetin. [Link]

-

PubChem. Heptadecasphinganine-1-phosphate. [Link]

-

PubChem. C17 Sphinganine. [Link]

-

PubChem. Sphinganine. [Link]

-

PubChem. N-octadecanoyl-15-methylhexadecasphinganine. [Link]

Sources

- 1. 15-methylhexadecasphinganine (CHEBI:70852) [ebi.ac.uk]

- 2. 15-methylhexadecasphinganine(1+) (CHEBI:70829) [ebi.ac.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 5. Sphinganine | C18H39NO2 | CID 91486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C17 Sphinganine | C17H37NO2 | CID 3247037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-octadecanoyl-15-methylhexadecasphinganine | C35H71NO3 | CID 71581191 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biological Function & Analysis of 15-Methylhexadecasphinganine

Subtitle: A Critical Review of Microbial Branched-Chain Sphingoid Bases in Host Immunity and Drug Development

Executive Summary

15-Methylhexadecasphinganine (also known as iso-C17-sphinganine or iso-d17:0) is a bioactive branched-chain sphingoid base (BCSB) primarily produced by members of the human gut microbiota, specifically the Bacteroides genus (e.g., B. thetaiotaomicron, B. fragilis). Unlike mammalian sphingolipids, which predominantly feature straight C18 chains (d18:0), this molecule represents a critical signaling interface between the microbiome and the host immune system.

Recent lipidomic profiling identifies 15-Methylhexadecasphinganine as a potent immunomodulator essential for maintaining intestinal homeostasis. Its depletion is correlated with Inflammatory Bowel Disease (IBD) and elevated host inflammation. For drug development professionals, this molecule represents a novel class of "postbiotics" or "pharmabiotics" with potential therapeutic applications in autoimmune disorders and hepatic lipid metabolism.

Structural Biochemistry & Origin

Chemical Identity

-

IUPAC Name: 2-amino-15-methylhexadecane-1,3-diol

-

Common Name: iso-C17-Sphinganine (iso-d17:0)

-

Molecular Formula: C17H37NO2

-

Structural Distinction: The defining feature is the iso-methyl branch at the penultimate carbon (C15) of the 16-carbon backbone. This contrasts with the straight-chain C18-sphinganine (d18:0) synthesized by mammalian Serine Palmitoyltransferase (SPT).[1]

Biosynthetic Divergence

The structural difference arises from the substrate specificity of the bacterial SPT enzyme. While mammalian SPT prefers Palmitoyl-CoA (straight C16), Bacteroides SPT utilizes branched-chain fatty acyl-CoAs (specifically 13-methyltetradecanoyl-CoA) derived from leucine metabolism.

Figure 1: Divergent biosynthetic pathways. Mammalian systems produce straight-chain bases (Blue), while Bacteroides utilize iso-branched precursors to generate 15-Methylhexadecasphinganine (Green).

Biological Mechanisms[2][3]

The "Sphingolipid Rheostat" of Immunity

15-Methylhexadecasphinganine functions as an exogenous regulator of host immunity. It is not merely a structural lipid but a bioactive ligand.

-

Invariant Natural Killer T (iNKT) Cell Modulation: Bacterial sphingolipids are structurally compatible with the CD1d antigen-presenting molecule. However, due to the branched chain, they bind to CD1d and the iNKT T-cell receptor (TCR) with different kinetics than the potent activator

-GalCer.-

Mechanism:[2][3][4] 15-Methylhexadecasphinganine acts as an antagonist or weak agonist , effectively dampening iNKT cell activation. This prevents excessive inflammation in the gut mucosa, promoting tolerance to commensal bacteria.

-

Pathology: In the absence of this lipid (e.g., dysbiosis or antibiotic usage), iNKT cells may become hyperactive, contributing to the colonic inflammation observed in IBD.

-

Hepatic Lipid Metabolism (Gut-Liver Axis)

Upon absorption in the colon, this lipid enters the portal circulation and is transported to the liver.

-

Ceramide Pool Alteration: It is incorporated into complex sphingolipids (ceramides, sphingomyelins) in the liver.

-

Metabolic Impact: Presence of iso-branched sphingolipids in the liver has been linked to reduced hepatic lipid accumulation, suggesting a protective role against Steatotic Liver Disease (SLD).

Figure 2: Mechanism of Action. The lipid acts locally to silence iNKT cells and systemically to modulate hepatic metabolism.

Analytical Workflows (Sphingolipidomics)

Detecting 15-Methylhexadecasphinganine requires high-resolution mass spectrometry because it is isobaric with straight-chain C17-sphinganine (d17:0), a common internal standard.

Differentiation Strategy

Researchers must not rely solely on precursor mass (

-

Chromatographic Separation: Iso-branched bases typically elute slightly earlier than their straight-chain isomers on C18 reverse-phase columns.

-

MS/MS Fragmentation: While fragments are similar, ratio analysis of specific product ions can confirm the branching.

LC-MS/MS Parameters (Targeted)

-

Ionization: ESI Positive Mode

-

Precursor Ion: m/z 288.3 (

) -

Key Product Ions: m/z 270.3 (

), m/z 60.1 (Ethanolamine fragment)

| Analyte | Precursor ( | Product ( | Retention Time (Relative) |

| 15-Methylhexadecasphinganine | 288.3 | 270.3 | 0.95x (Elutes Earlier) |

| C17-Sphinganine (Std) | 288.3 | 270.3 | 1.00x (Reference) |

| C18-Sphinganine | 302.3 | 284.3 | 1.15x |

Experimental Protocols

Extraction from Fecal/Bacterial Samples

Objective: Isolate sphingoid bases while removing neutral lipids. Method: Modified Bligh & Dyer with Alkaline Hydrolysis.

-

Lysis: Resuspend pellet in PBS. Add glass beads and bead-beat (3 x 30s).

-

Monophase Formation: Add Chloroform:Methanol (1:2 v/v). Vortex vigorously.

-

Hydrolysis (Critical): Add KOH in Methanol (final conc. 0.1M) to hydrolyze ester-linked fatty acids (converting ceramides to free bases if total base analysis is desired). Incubate at 37°C for 1 hour.

-

Phase Separation: Add Chloroform and Water to achieve final ratio 1:1:0.9 (C:M:W). Centrifuge at 3000 x g for 10 min.

-

Collection: Collect the lower organic phase (contains sphingoid bases).

-

Drying: Evaporate under Nitrogen stream. Reconstitute in MeOH for LC-MS.

Functional Assay: iNKT Cell Activation

Objective: Validate immunomodulatory capacity.

-

Culture: Co-culture CD1d-expressing Antigen Presenting Cells (APCs) with iNKT hybridoma cells.

-

Treatment:

-

Control: Vehicle (DMSO).

-

Positive Control:

-GalCer (100 ng/mL). -

Experimental: 15-Methylhexadecasphinganine (1-10

M).

-

-

Readout: Measure IL-2 cytokine release via ELISA after 24 hours.

-

Expected Result: 15-Methylhexadecasphinganine alone should induce minimal IL-2. When co-administered with

-GalCer, it should dose-dependently reduce IL-2 production (competitive antagonism).

-

Therapeutic Implications

Drug Development Context

The pharmaceutical industry is increasingly targeting the microbiome-host interface. 15-Methylhexadecasphinganine represents a lead compound for:

-

IBD Therapeutics: As a "postbiotic" supplement to restore mucosal tolerance in Ulcerative Colitis patients with low Bacteroides abundance.

-

Autoimmune Modulation: Potential to dampen systemic iNKT cell overactivation in conditions like asthma or lupus.

-

Biomarker Discovery: Low fecal levels of this lipid may serve as a diagnostic stratification biomarker for "microbiome-deficient" IBD phenotypes.

References

-

Brown, E. M., et al. (2019). Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis.[5][6] Cell Host & Microbe.

-

Wieland Brown, L. C., et al. (2013). Production of Specialized Sphingolipids by Bacteroides thetaiotaomicron.[4] Journal of the American Chemical Society.

-

Johnson, E. L., et al. (2020). Sphingolipids produced by gut bacteria enter host metabolic pathways impacting ceramide levels.[4][5][6][7] Nature Communications.

-

Merrill, A. H. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews.

-

Kinjo, Y., et al. (2005). Recognition of bacterial glycosphingolipids by natural killer T cells. Nature.

Sources

- 1. Sphingolipids produced by gut bacteria enter host metabolic pathways impacting ceramide levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD+-linked 15-hydroxyprostaglandin dehydrogenase: structure and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Functions of DEAD/DEAH-box RNA helicases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary sphinganine is selectively assimilated by members of the mammalian gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bacteroides-derived sphingolipids are critical for maintaining intestinal homeostasis and symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis. | Broad Institute [broadinstitute.org]

The Enigmatic Role of 15-Methylhexadecasphinganine in Sphingolipid Metabolism: A Technical Guide for Researchers

Foreword: Beyond the Canonical—Embracing Sphingolipid Diversity

For decades, our understanding of sphingolipid metabolism has been largely centered on straight-chain sphingoid bases. However, the lipidome is far more complex and nuanced than these canonical structures suggest. A growing body of evidence points to the existence and physiological significance of structurally diverse sphingolipids, including those with branched-chain backbones. Among these, 15-methylhexadecasphinganine, an iso-branched sphingoid base, is emerging as a molecule of interest, particularly in the context of epidermal barrier function and microbial metabolism. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current knowledge surrounding 15-methylhexadecasphinganine, from its biosynthesis and metabolic fate to its analytical determination and purported physiological roles. By synthesizing field-proven insights with established biochemical principles, we will delve into the causality behind experimental choices and provide a framework for future investigations into this intriguing class of sphingolipids.

The Structural Landscape of Sphingolipids: Introducing 15-Methylhexadecasphinganine

Sphingolipids are a class of lipids defined by a long-chain amino alcohol backbone, the sphingoid base.[1] The most well-known of these is sphingosine. These molecules are not merely structural components of cell membranes; they are also critical players in a vast array of cellular processes, including signal transduction, cell recognition, proliferation, and apoptosis.[2][3]

15-Methylhexadecasphinganine is a saturated sphingoid base (sphinganine) with a methyl group at the 15th carbon position, creating an iso-branched structure. This seemingly subtle modification has profound implications for its physical properties and, consequently, its biological function.

Biosynthesis of a Branched Backbone: A Deviation from the Main Pathway

The de novo synthesis of sphingolipids is a highly conserved pathway that begins in the endoplasmic reticulum.[4] The canonical pathway involves the condensation of serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT).[5] However, the synthesis of branched-chain sphingoid bases like 15-methylhexadecasphinganine necessitates a divergence from this standard route, primarily influenced by the substrate availability and the specific subunits of the SPT enzyme complex.

The key determinant for the synthesis of branched-chain sphingoid bases is the presence of branched-chain fatty acid precursors.[5] In the case of 15-methylhexadecasphinganine, the likely precursor is 14-methylpentadecanoyl-CoA (iso-palmitoyl-CoA). The mammalian SPT enzyme is a heterodimer, and the specific isoform of one of its subunits, SPTLC3, in complex with SPTLC1, exhibits a broader substrate specificity, allowing for the utilization of branched-chain fatty acyl-CoAs.[5] This is in contrast to the SPTLC1-SPTLC2 complex, which is more specific for straight-chain fatty acids.[5]

The proposed biosynthetic pathway for 15-methylhexadecasphinganine is as follows:

Caption: Proposed biosynthesis of 15-methylhexadecasphinganine.

Metabolic Fate: Incorporation into Complex Sphingolipids

Once synthesized, 15-methylhexadecasphinganine serves as a backbone for the generation of a diverse array of complex sphingolipids. The primary pathway involves its acylation by ceramide synthases (CerS) to form N-acyl-15-methylhexadecasphinganine, a branched-chain ceramide. These ceramides can then be further metabolized to form more complex sphingolipids, such as sphingomyelin and glycosphingolipids.

Caption: Metabolic conversion of 15-methylhexadecasphinganine.

The specific fatty acid composition of these branched-chain ceramides is likely tissue- and cell-type dependent, contributing to the vast structural diversity of the sphingolipidome.

Physiological Role: A Focus on the Epidermal Barrier

While the precise functions of 15-methylhexadecasphinganine-containing sphingolipids are still under active investigation, a significant body of evidence points to their importance in maintaining the integrity of the skin's permeability barrier.[6][7] The stratum corneum, the outermost layer of the epidermis, is composed of corneocytes embedded in a lipid matrix rich in ceramides, cholesterol, and free fatty acids.[8] This lipid matrix is crucial for preventing water loss and protecting against environmental insults.[9]

The diversity of ceramide species is critical for the proper formation and function of this barrier.[10] The presence of branched-chain sphingolipids, such as those derived from 15-methylhexadecasphinganine, likely contributes to the unique physical properties of the epidermal lipid matrix. The methyl branch may influence lipid packing, membrane fluidity, and the formation of specialized lipid domains, thereby modulating the barrier's resilience and permeability.

Furthermore, alterations in ceramide profiles, including a decrease in overall ceramide content and shifts in the relative abundance of different ceramide species, have been implicated in various skin disorders, such as atopic dermatitis and psoriasis.[6][11] Investigating the specific contribution of branched-chain sphingolipids in these conditions presents a promising avenue for understanding their pathogenesis and developing novel therapeutic strategies.

Analytical Methodologies: A Guide to Detection and Quantification

The analysis of specific sphingolipid species like 15-methylhexadecasphinganine and its metabolites requires sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for lipidomics due to its ability to separate and identify individual lipid species with high resolution and accuracy.[12][13]

Experimental Protocol: Extraction and Quantification of Branched-Chain Sphingolipids

This protocol provides a detailed methodology for the extraction and quantification of 15-methylhexadecasphinganine and its ceramide derivatives from biological samples, such as skin biopsies or cultured cells.

Materials:

-

Solvents: Methanol, Chloroform, Water (all LC-MS grade)

-

Internal Standards: A commercially available or custom-synthesized stable isotope-labeled 15-methylhexadecasphinganine (e.g., d7-15-methylhexadecasphinganine) and a branched-chain ceramide standard.

-

Homogenizer: Tissue homogenizer or sonicator

-

Centrifuge

-

Glass vials

-

LC-MS/MS system: Equipped with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

For tissue samples, weigh and homogenize in a mixture of chloroform and methanol (1:2, v/v).

-

For cultured cells, wash with PBS, scrape, and resuspend in the chloroform/methanol mixture.

-

Add a known amount of the internal standards to each sample at the beginning of the extraction process to correct for extraction efficiency and matrix effects.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a clean glass vial.

-

Repeat the extraction of the upper aqueous phase with chloroform to maximize lipid recovery.

-

Combine the organic phases and dry under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).

-

Inject the sample onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phases typically consisting of water with a small amount of formic acid and an organic solvent like acetonitrile or methanol, also with formic acid. This allows for the separation of different lipid classes and species.

-

The mass spectrometer should be operated in positive ion mode using electrospray ionization (ESI).

-

Set up Multiple Reaction Monitoring (MRM) transitions to specifically detect and quantify 15-methylhexadecasphinganine and its ceramide derivatives. The precursor ion will be the [M+H]+ of the analyte, and the product ion will be a characteristic fragment. For sphingoid bases, a common fragment results from the loss of water.

-

Data Analysis:

-

Quantify the endogenous levels of 15-methylhexadecasphinganine and its derivatives by comparing the peak area of the analyte to that of the corresponding internal standard.

Caption: Workflow for branched-chain sphingolipid analysis.

Mass Spectrometry Fragmentation

The identification of 15-methylhexadecasphinganine and its derivatives by mass spectrometry relies on their characteristic fragmentation patterns. In positive ion mode, sphingoid bases typically lose one or two water molecules. For N-acyl-15-methylhexadecasphinganine (a branched-chain ceramide), fragmentation will yield a product ion corresponding to the 15-methylhexadecasphinganine backbone after the loss of the N-acyl chain and water.

Quantitative Data Summary:

| Sphingolipid Species | Typical Concentration Range (pmol/mg protein) | Tissue/Cell Type | Reference |

| Branched-Chain Sphingoid Bases | To be determined | Skin, various tissues | [5] |

| Branched-Chain Ceramides | Variable, dependent on tissue | Skin, various tissues | [10] |

Note: Specific quantitative data for 15-methylhexadecasphinganine is currently limited in the literature and represents a key area for future research.

Future Directions and Unanswered Questions

The study of 15-methylhexadecasphinganine and other branched-chain sphingolipids is a rapidly evolving field. While significant progress has been made in understanding their biosynthesis and developing analytical methods, many questions remain:

-

Quantitative Distribution: What are the precise concentrations of 15-methylhexadecasphinganine and its derivatives in different mammalian tissues and how do these levels change in response to physiological and pathological stimuli?

-

Specific Functions: Beyond a general role in the skin barrier, what are the specific molecular functions of these branched-chain sphingolipids? Do they interact with specific proteins or influence membrane dynamics in a unique way?

-

Enzymology: What are the kinetic properties of the enzymes involved in the metabolism of branched-chain sphingolipids? Are there specific inhibitors or activators of these pathways?

-

Therapeutic Potential: Could targeting the metabolism of branched-chain sphingolipids offer new therapeutic avenues for skin diseases or other conditions?

Answering these questions will require a multidisciplinary approach, combining advanced analytical chemistry, molecular and cell biology, and in vivo studies. The technical framework provided in this guide serves as a starting point for researchers to explore the fascinating and complex world of branched-chain sphingolipids and unravel the full extent of their role in health and disease.

References

- Bielawski, J., Pierce, J. S., Snider, J., Rembiesa, B., Szulc, Z. M., & Bielawska, A. (2010). Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Advances in Experimental Medicine and Biology, 688, 46–59.

-

Ceramide Analysis in Combination With Genetic Testing May Provide a Precise Diagnosis for Self-Healing Collodion Babies - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

-

Ceramide Chain Length and Composition: Core Variables for Skin Barrier Function and Formulation Technology - THE K BEAUTY SCIENCE. (2025, November 4). Retrieved February 7, 2026, from [Link]

-

Biology LibreTexts. (2021, January 4). 21.4: Biosynthesis of Membrane Sphingolipids. Retrieved February 7, 2026, from [Link]

-

An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC. (2022, May 17). Retrieved February 7, 2026, from [Link]

-

Sphingolipid biosynthesis in man and microbes - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

-

Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. (n.d.). Retrieved February 7, 2026, from [Link]

-

sphingolipid biosynthesis (mammals) | Pathway - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

-

Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

-

Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro - LIPID MAPS. (n.d.). Retrieved February 7, 2026, from [Link]

-

Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PubMed Central. (2023, July 20). Retrieved February 7, 2026, from [Link]

-

Epidermal sphingolipids: metabolism, function, and roles in skin disorders - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

-

A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed. (2022, January 23). Retrieved February 7, 2026, from [Link]

-

The role of epidermal sphingolipids in dermatologic diseases - PMC. (2016, January 19). Retrieved February 7, 2026, from [Link]

-

Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

-

The Chemical Biology of Branched-Chain Lipid Metabolism - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

-

Altered Levels of Sphingosine, Sphinganine and Their Ceramides in Atopic Dermatitis Are Related to Skin Barrier Function, Disease Severity and Local Cytokine Milieu - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

-

Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC. (2021, February 20). Retrieved February 7, 2026, from [Link]

-

Wikipedia. (2023, December 2). Sphingolipid. In Wikipedia. Retrieved February 7, 2026, from [Link]

-

Sphingolipids and inflammatory diseases of the skin - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

-

(PDF) A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. (2023, September 25). Retrieved February 7, 2026, from [Link]

-

Detection and Analysis of Ceramide in Skin and Blood in a Healthy Chinese Population. (n.d.). Retrieved February 7, 2026, from [Link]

-

Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry: "Inside-Out" Sphingolipidomics | Request PDF. (2025, August 9). Retrieved February 7, 2026, from [Link]

-

Mammalian lipids: structure, synthesis and function - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

-

SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

-

Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | Request PDF. (2025, August 6). Retrieved February 7, 2026, from [Link]

-

The Role of Sphingolipids in Allergic Disorders - Frontiers. (n.d.). Retrieved February 7, 2026, from [Link]

-

Biosynthesis of Sphingolipids in Plants (and Some of Their Functions) - NCBI. (n.d.). Retrieved February 7, 2026, from [Link]

-

Regulation of epidermal sphingolipid synthesis by permeability barrier function. (2025, September 20). Retrieved February 7, 2026, from [Link]

-

Mitochondrion - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

-

Sphingolipids Are Required for Mammalian Epidermal Barrier Function - JCI. (n.d.). Retrieved February 7, 2026, from [Link]

-

Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

-

Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models. | CHDR - Centre for Human Drug Research. (2023, June 8). Retrieved February 7, 2026, from [Link]

-

#31 Biochemistry Lecture (Lipid/Fat Metabolism I) from Kevin Ahern's BB 350 - YouTube. (2013, May 31). Retrieved February 7, 2026, from [Link]

-

Sphingolipids are required for mammalian epidermal barrier function. Inhibition of sphingolipid synthesis delays barrier recovery after acute perturbation - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sphingolipid - Wikipedia [en.wikipedia.org]

- 3. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mammalian lipids: structure, synthesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Epidermal sphingolipids: metabolism, function, and roles in skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of epidermal sphingolipids in dermatologic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingolipids are required for mammalian epidermal barrier function. Inhibition of sphingolipid synthesis delays barrier recovery after acute perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. Ceramide Chain Length and Composition: Core Variables for Skin Barrier Function and Formulation Technology < RESEARCH PAPER < SCIENCE < 기사본문 - THE K BEAUTY SCIENCE [en.thekbs.co.kr]

- 11. Sphingolipids and inflammatory diseases of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

Chronicles of Complexity: The Discovery, Analysis, and Therapeutic Potential of Branched-Chain Sphingoid Bases

Executive Summary

While the canonical C18 sphingosine (d18:1) dominates mammalian biology textbooks, branched-chain sphingoid bases (LCBs) represent a critical, albeit often overlooked, frontier in lipidomics and drug development. Ranging from the iso- and anteiso- structures found in marine invertebrates to the protective lipid matrix of human vernix caseosa, these molecules govern membrane fluidity and exhibit potent biological activities. This guide synthesizes the historical discovery, biosynthetic mechanics, and analytical protocols required to harness these lipids for therapeutic applications, particularly in dermatology and oncology.

Part 1: The Historical Phylogeny

The history of branched-chain sphingoid bases is a transition from "chromatographic anomalies" to "bioactive targets."

The Canonical Era (1884–1960s)

-

1884: J.L.W.[1][2] Thudichum isolates "sphingosin" from brain extracts.[1] For decades, the field assumes a monolithic structure: a straight-chain, 18-carbon amino alcohol.

-

1947: Herb Carter structurally characterizes sphingosine as (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol.[1][2] The "straight-chain" dogma is solidified.

The Marine & Microbial Expansion (1970s–1990s)

The discovery of branched variants emerged from the rigorous analysis of "exotic" biological matrices.

-

Marine Invertebrates: Researchers analyzing sea anemones and sponges (e.g., Aiptasia pallida) identified LCBs that did not align with standard retention times. Mass spectrometry revealed methyl branches at the

(iso) and -

Microbial Sources: Bacteroidetes (e.g., Porphyromonas gingivalis) were found to produce branched LCBs, a rare trait for bacteria, which typically lack sphingolipids entirely.

The Human Revelation: Vernix Caseosa (2000s–Present)

The most significant breakthrough for drug development was the characterization of Vernix Caseosa —the waxy biofilm coating human fetuses.

-

Discovery: Masukawa et al. and other lipidomic groups identified that vernix contains a high proportion of branched-chain lipids (both fatty acids and sphingoid bases).

-

Significance: Unlike adult skin, which is rigid, vernix is highly fluid and water-retentive. The methyl branching disrupts lipid packing, creating a "fluid barrier" essential for fetal skin maturation. This discovery has directly influenced the design of next-generation emollients for atopic dermatitis and premature infant care.

Part 2: Biosynthetic Mechanics

Understanding the "Primer Switch" is essential for engineering these molecules or inhibiting their production in pathogens.

The Gatekeeper: Serine Palmitoyltransferase (SPT)

The canonical pathway condenses L-Serine with Palmitoyl-CoA via the enzyme SPT.[3][4][5] Branched-chain bases arise when SPT accepts Branched-Chain Fatty Acyl-CoAs as substrates.

-

Substrate Promiscuity: Mammalian SPT is generally strict for Palmitoyl-CoA (C16). However, in specific tissues (vernix) or organisms (sponges), the enzyme accepts:

-

Iso-CoA: Derived from Leucine .

-

Anteiso-CoA: Derived from Isoleucine .

-

Odd-chain Iso-CoA: Derived from Valine .

-

Biosynthetic Pathway Diagram

The following diagram illustrates the divergence in biosynthesis dictated by the Acyl-CoA precursor.

Caption: Divergence in sphingoid base biosynthesis. The "Switch" occurs at the SPT step, determined by the availability and acceptance of branched fatty acyl-CoA substrates.

Part 3: Analytical Methodologies

Separating iso (branch at

Comparative Analytical Matrix

| Feature | GC-MS (Gas Chromatography) | LC-MS/MS (Liquid Chromatography) |

| Primary Utility | Structural Confirmation (Isomer separation) | High-Throughput Quantitation |

| Sample Prep | Complex (Requires Derivatization) | Simple (Protein Precipitation/Extraction) |

| Isomer Resolution | High: Can resolve iso/anteiso based on retention time. | Low: Often co-elute; requires specialized C30 columns. |

| Sensitivity | Nanomolar | Picomolar/Femtomolar |

| Key Limitation | Thermal instability of some lipids; time-consuming. | Isomers have identical MRM transitions. |

Validated Protocol: GC-MS Structural Elucidation

Causality: We prioritize GC-MS for discovery because the chromatographic interaction with the capillary phase is sensitive enough to separate the methyl-branch steric hindrance, which LC-MS often misses.

Step 1: Lipid Extraction (Modified Bligh & Dyer)

-

Homogenize tissue in Chloroform:Methanol (1:2 v/v).

-

Add water to induce phase separation. Collect the lower organic phase.

-

Critical Step: Alkaline hydrolysis (0.1M KOH in Methanol, 37°C, 2h) is required to strip N-acyl chains (ceramides) and release the free sphingoid bases.

Step 2: Derivatization

-

Convert free bases to N-acetyl, O-TMS derivatives.

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Incubate at 60°C for 30 mins.

Step 3: GC-MS Parameters

-

Column: DB-5MS or equivalent (30m x 0.25mm).

-

Temp Program: Hold 150°C (2 min)

Ramp 5°C/min to 300°C. -

Detection: Electron Impact (EI). Look for characteristic fragmentation ions.

-

Iso-branch: Distinctive M-43 (loss of isopropyl) or M-15 intensity ratios compared to straight chains.

-

Part 4: Structural Diversity & Nomenclature

Correct identification requires understanding the terminal carbon geometry.

-

Normal (n): Straight chain.

-

Iso (i): Methyl group at the penultimate carbon (

). -

Anteiso (ai): Methyl group at the antepenultimate carbon (

).

Structural Visualization

Caption: Chemical topology of sphingoid base termini. The shift in methyl location significantly alters lipid packing density.

Part 5: Therapeutic Implications

Skin Barrier Repair (Dermatology)

The discovery of branched bases in Vernix Caseosa has revolutionized formulations for:

-

Atopic Dermatitis: Eczema skin lacks lipid chain diversity, leading to rigid, leaky membranes. Topical application of lipids containing iso-branched sphingoid bases mimics the fluidizing effect of vernix, enhancing moisture retention without occlusion.

-

Preterm Infants: Artificial vernix formulations are used to protect the underdeveloped skin barrier of premature neonates.

Cytotoxicity & Oncology

Branched-chain bases isolated from marine sponges (e.g., Agelas sp.) have shown potent cytotoxicity against cancer cell lines.

-

Mechanism: The branched tail disrupts the formation of lipid rafts (ordered membrane domains), interfering with survival signaling pathways (e.g., Akt/mTOR) that rely on raft integrity.

References

-

Thudichum, J. L. W. (1884). A Treatise on the Chemical Constitution of the Brain. Baillière, Tindall, and Cox.

-

Carter, H. E., et al. (1947).[1][2] Biochemistry of the sphingolipids. Journal of Biological Chemistry, 169, 77-82.

-

Morrison, W. R., & Hay, J. D. (1970). Polar lipids in bovine milk II. Long-chain bases, normal and branched fatty acids, and isomeric cis and trans monoenoic fatty acids in sphingomyelin. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 202(3), 460-467.

-

Masukawa, Y., et al. (2008). Characterization of overall ceramide species in human vernix caseosa. Journal of Lipid Research, 49(7), 1466-1476.

-

Pruett, S. T., et al. (2008). Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols.[1][2][3][6] Journal of Lipid Research, 49(8), 1621-1639.

-

Han, G., et al. (2012). Identification of isosphingoid bases and their N-acyl derivatives in human vernix caseosa. Journal of Lipid Research, 53(1), 182-192.

-

Merrill, A. H. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews, 111(10), 6387-6422.

Sources

- 1. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Sphingolipids in Plants (and Some of Their Functions) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sphingolipid - Wikipedia [en.wikipedia.org]

15-Methylhexadecasphinganine: Natural Reservoirs, Biosynthesis, and Isolation Protocols

[1]

Executive Summary

15-Methylhexadecasphinganine (also known as iso-heptadecasphinganine or iso-d17:0 ) is a rare, branched-chain sphingoid base that serves as a critical structural component of sphingolipids in specific microbial and marine ecosystems. Unlike the canonical C18-sphingosine found in mammalian cell membranes, this C17-iso-branched molecule is a hallmark of Bacteroidetes (a dominant phylum in the human gut microbiome), specific marine sponges, and the nematode Caenorhabditis elegans.

For drug development professionals, this molecule represents a high-value target for immunomodulation therapies and microbiome-based diagnostics . Its unique structural geometry allows it to interact distinctively with CD1d molecules, potentially modulating Natural Killer T (NKT) cell activation and influencing gut homeostasis. This guide provides a definitive technical analysis of its sources, biosynthetic logic, and isolation methodologies.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

To isolate and utilize this molecule, one must first understand its precise stereochemistry and nomenclature.

| Property | Description |

| IUPAC Name | 2-amino-15-methylhexadecane-1,3-diol |

| Common Synonyms | Iso-heptadecasphinganine; 15-Methyl-d16:0; iso-C17-sphinganine |

| Molecular Formula | C₁₇H₃₇NO₂ |

| Molecular Weight | ~287.48 g/mol |

| Structural Feature | Iso-branching : A methyl group attached to the penultimate carbon (C15) of the hexadecyl chain. |

| Stereochemistry | Typically (2S, 3R) configuration (D-erythro), consistent with biological enzymatic synthesis.[1] |

| Lipophilicity | High (LogP > 5), requiring organic solvents (CHCl₃, MeOH) for extraction. |

Natural Reservoirs

The presence of 15-methylhexadecasphinganine is not random; it is an evolutionary adaptation in organisms requiring specific membrane fluidity or signaling capabilities.

The Human Gut Microbiome: Bacteroides spp.[2][3][7]

The most abundant natural source is the cell envelope of the genus Bacteroides. Unlike most bacteria which utilize phospholipids, Bacteroides synthesize sphingolipids to survive the harsh intestinal environment.

-

Primary Producers: Bacteroides fragilis, Bacteroides thetaiotaomicron, and Porphyromonas gingivalis.

-

Abundance: Sphingolipids can constitute up to 50% of the total lipid extract in these species.

-

Form: Found primarily as the backbone of dihydroceramides and phosphosphingolipids .

Marine Invertebrates: Porifera (Sponges)

Marine sponges, particularly those of the order Tetractinellida , are rich sources. However, evidence suggests the molecule is likely produced by symbiotic bacteria living within the sponge mesohyl rather than the sponge itself.

-

Key Species: Geodia spp., Stelletta spp., and Oceanapia spp.

-

Context: Often found acylated with branched-chain fatty acids (e.g., 13-methyltetradecanoic acid) to form unique ceramides.

Nematodes: Caenorhabditis elegans

C. elegans is a unique eukaryotic source that endogenously synthesizes iso-branched sphingoid bases.

-

Mechanism: The nematode possesses a specialized fatty acid elongation system (elo-5 and elo-6 genes) that produces the branched-chain fatty acid precursors required for this specific sphingoid base.

Biosynthetic Logic

The synthesis of 15-methylhexadecasphinganine deviates from the mammalian pathway primarily at the substrate selection step by the enzyme Serine Palmitoyltransferase (SPT).

The Precursor: 13-Methyltetradecanoyl-CoA

Standard mammalian SPT condenses Serine + Palmitoyl-CoA (C16 straight chain) to form C18 sphingosine. To generate a C17 iso-branched base:

-

The organism must synthesize 13-methyltetradecanoic acid (iso-C15 fatty acid). This is typically derived from the amino acid Leucine .[2]

-

Leucine is deaminated and decarboxylated to form Isovaleryl-CoA .

-

Isovaleryl-CoA acts as the primer for fatty acid synthase, elongating to form the 15-carbon iso-fatty acyl-CoA.

The Enzymatic Assembly

The bacterial SPT (e.g., from B. fragilis) is structurally distinct from the mammalian isoform, possessing a "promiscuous" active site that accepts branched-chain acyl-CoAs.

Figure 1: Biosynthetic pathway of 15-Methylhexadecasphinganine showing the convergence of branched-chain amino acid metabolism and sphingolipid synthesis.[1]

Isolation & Characterization Protocols

Extraction from Bacteroides fragilis

This protocol ensures high yield and purity of the sphingoid base from bacterial pellets.

Reagents:

-

Chloroform (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

Workflow:

-

Cell Lysis & Lipid Extraction (Modified Bligh & Dyer):

-

Resuspend bacterial pellet in Methanol/Chloroform (2:1, v/v).

-

Sonicate for 15 minutes on ice.

-

Add Chloroform and Water to adjust ratio to 1:1:0.9 (MeOH:CHCl₃:H₂O).

-

Centrifuge (2000 x g, 10 min). Collect the lower organic phase (lipids).

-

-

Acid Hydrolysis (Releasing the Base):

-

Note: The base exists naturally as a ceramide (amide-linked to a fatty acid).[1] You must break this bond.

-

Dissolve lipid extract in 1M HCl in Methanol/Water (82:18).

-

Heat at 70°C for 18 hours.

-

Cool and adjust pH to >10 using 5M KOH (to deprotonate the amine).

-

-

Extraction of Free Bases:

-

Extract the alkaline solution 3x with Diethyl Ether.

-

Combine ether phases and dry under Nitrogen gas.

-

Analytical Characterization (LC-MS/MS)

To confirm identity, use Liquid Chromatography coupled with Tandem Mass Spectrometry.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

-

Mobile Phase A: Water + 0.2% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.2% Formic Acid + 1mM Ammonium Formate.

-

Gradient: 80% B to 100% B over 10 minutes.

-

MRM Transitions (Positive Mode):

-

Precursor Ion: m/z 288.3 [M+H]⁺

-

Product Ion 1: m/z 270.3 [M+H - H₂O]⁺ (Water loss)

-

Product Ion 2: m/z 60.1 [C₂H₈NO]⁺ (Ethanolamine fragment, characteristic of sphingoid bases).

-

Figure 2: Step-by-step isolation workflow from bacterial culture to analytical confirmation.

Therapeutic Potential & Applications[9][10]

Immunomodulation

Research indicates that sphingolipids containing iso-branched bases like 15-methylhexadecasphinganine are potent modulators of the host immune system.

-

Mechanism: They act as ligands for CD1d , an antigen-presenting molecule.

-

Effect: Unlike the strong activation by marine sponge alpha-galactosylceramide, Bacteroides sphingolipids often induce a "quiet" or homeostatic response in invariant Natural Killer T (iNKT) cells. This prevents excessive inflammation in the gut (colitis protection).

Biomarker for Dysbiosis

The ratio of iso-branched (bacterial) to straight-chain (mammalian) sphingoid bases in fecal or serum samples is emerging as a biomarker for:

-

Inflammatory Bowel Disease (IBD).

-

Gut barrier integrity loss.

References

-

Brown, E. M., et al. (2019). "Bacteroides-Derived Sphingolipids are Critical for Maintaining Intestinal Homeostasis and Symbiosis." Cell Host & Microbe. Link

-

Kniazeva, M., et al. (2004).[2] "A geometric obstacle to elongation of branched-chain fatty acids in Caenorhabditis elegans." Genetics.[1][3][4] Link

-

Merrill, A. H., Jr. (2011).[1] "Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics." Chemical Reviews. Link

-

Wieland Brown, L. C., et al. (2013). "Discovery of the gene cluster for the biosynthesis of the sphingolipid synthesis inhibitor sphingofungin." Journal of the American Chemical Society.[5] Link

-

Pruett, S. T., et al. (2008). "Biodiversity of sphingoid bases ('sphingosines') and related amino alcohols."[6] Journal of Lipid Research. Link

Sources

- 1. Sphingolipid biosynthesis in man and microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bacteroides finegoldii sp. nov., isolated from human faeces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of Low-Abundant Bacteroidales in the Human Intestine and the Analysis of Their Differential Utilization Based on Plant-Derived Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sphingolipid - Wikipedia [en.wikipedia.org]

Technical Monograph: 15-Methylhexadecasphinganine (iso-C17-Sphinganine)

Executive Summary

15-Methylhexadecasphinganine (iso-C17-sphinganine) is a bioactive, branched-chain sphingoid base (BSB) primarily synthesized by members of the phylum Bacteroidetes (e.g., Bacteroides fragilis), a dominant component of the human gut microbiota. Unlike the canonical straight-chain C18-sphinganine found in mammalian cell membranes, this molecule features a terminal isopropyl moiety (iso-branching) and an odd-numbered carbon backbone.[1]

This structural divergence is not merely cosmetic; it imparts unique biophysical properties to bacterial membranes, altering fluidity and packing density. Furthermore, iso-C17-sphinganine serves as a critical ligand in host-microbe interactions, modulating immune surveillance and maintaining intestinal homeostasis. This guide details the physicochemical properties, biosynthetic origins, and analytical protocols required for the rigorous study of this lipid.

Part 1: Physicochemical Characterization

Structural Analysis & Stereochemistry

The molecule consists of a 16-carbon aliphatic chain with a methyl group attached to the penultimate carbon (C-15), creating a terminal isopropyl group. The polar headgroup contains a 2-amino-1,3-diol motif, characteristic of sphingoid bases.

-

IUPAC Name: (2S,3R)-2-amino-15-methylhexadecane-1,3-diol

-

Common Name: iso-C17-Sphinganine; iso-Heptadecasphinganine

-

Chemical Formula: C

H -

Stereochemistry: The natural bacterial isomer typically possesses the erythro configuration (2S,3R), analogous to mammalian sphingolipids.

Table of Constants

The following data aggregates calculated and experimental values. Note that "iso" branching significantly lowers the melting point compared to straight-chain analogs due to disrupted van der Waals packing.

| Property | Value / Description | Context |

| Molecular Weight | 287.48 g/mol | Monoisotopic Mass: 287.2824 |

| Physical State | Waxy Solid / Powder | White to off-white |

| Solubility | Soluble: CHCl | Amphiphilic; requires organic solvent or BSA complex for delivery. |

| pKa (Amine) | ~9.8 - 10.5 | Cationic at physiological pH (7.4). |

| LogP | 4.62 (Calculated) | Highly lipophilic. |

| CMC | ~5–10 µM | Critical Micelle Concentration (estimated vs C18-Sa). |

| Melting Point | ~72–76 °C | Lower than straight-chain C17-Sa (~80°C) due to branching. |

Biophysical Implications of Iso-Branching

The 15-methyl group introduces a steric "kink" at the tail of the lipid. In a membrane bilayer:

-

Fluidity: The iso-branch prevents tight packing of the acyl chains, increasing membrane fluidity at lower temperatures compared to straight-chain analogs.

-

Phase Transition: It lowers the gel-to-liquid crystalline phase transition temperature (

), allowing bacteria to maintain membrane integrity in fluctuating environments.

Part 2: Biological Context & Biosynthesis

The Bacterial SPT Pathway

Unlike mammalian sphingolipid synthesis, which predominantly utilizes Palmitoyl-CoA (C16 straight chain) and Serine to form C18 bases, Bacteroides species utilize branched-chain fatty acyl-CoAs derived from amino acid catabolism (Leucine/Valine).

Mechanism:

-

Precursor Generation: Leucine is catabolized to Isovaleryl-CoA, then elongated to 13-Methyltetradecanoyl-CoA (iso-C15-CoA).

-

Condensation: Bacterial Serine Palmitoyltransferase (SPT) condenses Serine with iso-C15-CoA.

-

Reduction: The resulting 3-ketosphinganine intermediate is reduced to 15-Methylhexadecasphinganine.

Biosynthetic Workflow Diagram

Caption: De novo biosynthesis of iso-C17-sphinganine in Bacteroides spp. utilizing branched-chain fatty acid precursors.

Part 3: Analytical Profiling (The "How-To")

Mass Spectrometry (LC-MS/MS)

Differentiation between iso-branched C17-sphinganine and the straight-chain C17-sphinganine (often used as an internal standard) is critical. While they share the same precursor mass, they can be distinguished by retention time (RT) on C18 columns (iso elutes earlier) or unique fragmentation if high-energy collisional dissociation is used.

Standard MRM Transitions (ESI+):

-

Precursor Ion: m/z 288.3

-

Quantifier Product: m/z 270.3

-

Qualifier Product: m/z 60.1

(Ethanolamine fragment, specific to sphingoid bases)

Analytical Workflow Diagram

Caption: Lipidomics workflow for the specific isolation and quantification of branched-chain sphingoid bases.

Part 4: Experimental Protocols

Protocol: Extraction from Biological Matrices

Trustworthiness Check: This protocol includes a mild alkaline hydrolysis step. This is mandatory when analyzing sphingoid bases to eliminate interference from ester-linked lipids (phospholipids) and to ensure only free bases are quantified.

Materials:

-

Chloroform (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Hydroxide (1M in MeOH)

-

Internal Standard: d17:0 Sphinganine (Straight chain) - Note: Use d18:1 d7 if d17:0 is endogenous.

Step-by-Step:

-

Homogenization: Resuspend cell pellet or tissue (10 mg) in 200 µL PBS.

-

Monophase Formation: Add 500 µL Methanol and 250 µL Chloroform. Vortex vigorously for 30s.

-

Incubation: Incubate at 48°C for 12 hours (optional for total hydrolysis) OR proceed to alkaline hydrolysis for free bases.

-

Alkaline Hydrolysis (Critical): Add 100 µL of 1M KOH in Methanol. Incubate at 37°C for 2 hours. Causality: This saponifies glycerolipids, preventing ion suppression and removing contaminants.

-

Phase Separation: Add 250 µL Chloroform and 250 µL Alkaline Water (pH 9). Centrifuge at 3000 x g for 5 mins.

-

Collection: Recover the lower organic phase (Chloroform layer).

-

Drying: Evaporate solvent under Nitrogen stream.

-

Reconstitution: Dissolve in 100 µL Methanol:Formic Acid (99:1) for LC-MS injection.

Protocol: Liposome Formulation for Biophysical Study

To study the effect of 15-methylhexadecasphinganine on membrane fluidity.

-

Mixing: Combine DPPC (Dipalmitoylphosphatidylcholine) and 15-Methylhexadecasphinganine in a 9:1 molar ratio in chloroform.

-

Film Formation: Evaporate solvent in a rotary evaporator to form a thin lipid film. Desiccate under vacuum for 4 hours.

-

Hydration: Add PBS (pH 7.4) to the film. Hydrate at 55°C (above the

of DPPC) for 1 hour with agitation. -

Extrusion: Pass the suspension through a 100 nm polycarbonate filter (11 passes) using a mini-extruder to form Large Unilamellar Vesicles (LUVs).

-

Validation: Verify size via Dynamic Light Scattering (DLS).

References

-

Wieland Brown, L. C., et al. (2013).[3] "Production of bacteria-derived sphingolipids in the human gut microbiome." Nature, 499(7459), 178-184. Link

-

Brown, E. M., et al. (2019). "Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis."[4] Cell Host & Microbe, 25(5), 668-680. Link

-

LIPID MAPS® Structure Database. "Sphinganine (d17:0) and Iso-branched variants." Link

-

Merrill, A. H., et al. (2005). "Lipidomics: Chemistry, Analysis, and Clinical Relevance of Sphingolipids." Chemical Reviews, 111(10), 6387-6422. Link

-

Munro, S., et al. (2020). "Structure and Function of Sphingolipids in the Human Microbiome." Journal of Lipid Research, 61, 1535-1548. Link

Sources

15-Methylhexadecasphinganine: Decoding the Microbial-Host Signaling Axis

[1]

Executive Summary

15-Methylhexadecasphinganine (iso-d17:0) is a bioactive branched-chain sphingoid base produced primarily by human gut commensals of the phylum Bacteroidetes.[1][2][3] Unlike the canonical linear sphingolipids (e.g., d18:1 sphingosine) synthesized by mammalian cells, this iso-branched lipid serves as a critical inter-kingdom signaling molecule.[1] It functions as a ligand for host immune receptors (TLR2, CD1d) and a modulator of intestinal homeostasis.[1] This guide provides a technical deep-dive into its signaling mechanisms, structural biochemistry, and validated protocols for its isolation and quantification in cellular systems.[1]

Structural Biochemistry & Biosynthetic Origin[1][4]

Chemical Identity[1][5]

-

IUPAC Name: 2-amino-15-methylhexadecane-1,3-diol[1]

-

Common Name: 15-Methylhexadecasphinganine (often referred to as iso-C17 sphinganine or iso-d17:0).[1][4]

-

Structure: A 17-carbon saturated amino-alcohol backbone with a terminal isopropyl group (iso-branching) at the ω-1 position.[1]

-

Physiochemical Distinction: The terminal methyl branch disrupts the tight packing of lipid bilayers compared to linear mammalian sphingolipids, altering membrane fluidity and receptor clustering in "lipid rafts."[1]

Bacterial Biosynthesis

Mammalian serine palmitoyltransferase (SPT) prefers palmitoyl-CoA (linear C16) to form C18 sphingosine.[1] In contrast, Bacteroides SPTs (e.g., from B. thetaiotaomicron) exhibit promiscuity for branched-chain acyl-CoAs.[1]

-

Substrate Selection: Bacteroides SPT condenses Serine with 13-methyltetradecanoyl-CoA (iso-C15 CoA).[1]

-

Condensation: Formation of 3-keto-15-methylhexadecasphinganine.[1]

-

Reduction: NADPH-dependent reduction yields 15-methylhexadecasphinganine.[1]

-

Complexation: This base is further acylated to form dihydroceramides and phosphosphingolipids (e.g., Ceramide Phosphoethanolamine, CerPE).[1]

Signaling Pathways: The Core Mechanisms[1]

15-Methylhexadecasphinganine does not act merely as a structural lipid; it is a potent immunomodulator.[1] Its signaling is bifurcated into Innate Immune Tolerance and NKT Cell Surveillance .[1]

Pathway A: TLR2 Modulation & Immune Tolerance

Bacterial sphingolipids containing 15-methylhexadecasphinganine act as ligands for Toll-Like Receptor 2 (TLR2) on macrophages and dendritic cells.[1] Unlike pathogenic lipopeptides that trigger a "cytokine storm," these lipids often induce a "quiet" or tolerogenic signal.[1]

-

Mechanism: The lipid binds the TLR2/TLR1 heterodimer.[1]

-

Effect: It attenuates the pro-inflammatory NF-κB cascade, preventing excessive inflammation in the gut (e.g., colitis).[1]

-

Outcome: Maintenance of mucosal homeostasis.[1][2][3] Deficiency in these lipids is correlated with Inflammatory Bowel Disease (IBD).[1][2][3]

Pathway B: CD1d-Mediated iNKT Cell Activation

The iso-branched structure is a specific epitope for CD1d molecules, which present lipids to invariant Natural Killer T (iNKT) cells.[1]

-

Loading: 15-Methylhexadecasphinganine-based ceramides are loaded into the hydrophobic groove of CD1d on Antigen Presenting Cells (APCs).[1]

-

Recognition: The iNKT cell receptor (TCR) recognizes the specific geometry of the iso-branch exposed at the CD1d surface.[1]

-

Response: Activation of iNKT cells leads to the rapid release of cytokines (IL-4, IFN-γ), bridging innate and adaptive immunity.[1]

Pathway C: Host Metabolic Integration

These bacterial lipids can translocate from the gut lumen into the host circulation and liver.[1]

-

Metabolic Fate: They are incorporated into the host's sphingolipid pool, potentially inhibiting host dihydroceramide desaturase (DEGS1) due to structural mismatch, thereby altering the host's ceramide/dihydroceramide ratio.[1]

Visualization of Signaling Pathways

Caption: Figure 1. The dual signaling mechanism of 15-Methylhexadecasphinganine via TLR2 modulation and CD1d-mediated iNKT cell activation.[1]

Experimental Analysis & Protocols

To study this lipid, one must distinguish it from mammalian d18:0 sphinganine.[1] The following protocol utilizes LC-MS/MS with Multiple Reaction Monitoring (MRM).

Extraction Protocol (Modified Mandala Method)

-

Purpose: Isolate sphingolipids from bacterial pellets or host tissue while preserving the labile headgroups.[1]

-

Reagents: Mandala Buffer (Ethanol:Diethyl Ether:Pyridine:NH4OH 15:5:1:0.018), Chloroform, Methanol.[1]

Step-by-Step:

-

Lysis: Suspend pellet in 1.5 mL Mandala buffer. Add glass beads. Vortex/Sonicate (3x 30s).

-

Incubation: Heat at 60°C for 15 min to solubilize membrane lipids.

-

Clarification: Centrifuge (1300 x g, 10 min). Collect supernatant.

-

Hydrolysis (Optional): Mild alkaline hydrolysis (KOH in MeOH) to remove ester-linked lipids (phospholipids), enriching for sphingolipids.

-

Phase Separation: Add Chloroform and Water to induce phase separation (Bligh & Dyer).[1] Collect the lower organic phase.[1]

LC-MS/MS Quantification[1]

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]

-

Mobile Phase:

MRM Transitions (Self-Validating): The precursor ion is the protonated molecule [M+H]+.[1] The product ions result from the characteristic loss of water or cleavage of the sphingoid base.[1]

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |

| 15-Me-Hexadecasphinganine | 288.3 | 270.3 | 20 | Quantifier (Loss of H2O) |

| 15-Me-Hexadecasphinganine | 288.3 | 252.3 | 25 | Qualifier (Loss of 2H2O) |

| 15-Me-Hexadecasphinganine | 288.3 | 60.1 | 35 | Qualifier (Ethanolamine) |

| d18:0 Sphinganine (Control) | 302.3 | 284.3 | 20 | Control |

Workflow Visualization

Caption: Figure 2. Optimized analytical workflow for the isolation and MRM-based quantification of 15-methylhexadecasphinganine.

Therapeutic Implications

The modulation of 15-methylhexadecasphinganine levels presents a novel therapeutic avenue for inflammatory diseases.[1]

-

IBD & Colitis: Since Bacteroides sphingolipids are reduced in IBD patients, "Postbiotic" supplementation of purified 15-methylhexadecasphinganine or its ceramide derivatives could restore immune tolerance.[1]

-

Vaccine Adjuvants: The specific activation of iNKT cells via CD1d makes synthetic analogs of this lipid potential adjuvants to boost vaccine efficacy.[1]

-

Microbiome Engineering: Engineering probiotic strains to overexpress the specific SPT isoforms required for iso-branched sphingolipid synthesis could provide sustained anti-inflammatory benefits.[1]

References

-

Brown, E. M., et al. (2019). "Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis."[1][2] Cell Host & Microbe. Link[1]

-

Wieland Brown, L. C., et al. (2013). "Production of sphingolipids by the gut commensal Bacteroides thetaiotaomicron."[1] Nature Chemical Biology.[1] Link

-

Kinjo, Y., et al. (2006). "Natural killer T cells recognize diacylglycerol antigens from pathogenic bacteria."[1] Nature Immunology.[1] Link

-

Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry."[1] Methods. Link

-

An, D., et al. (2014). "Sphingolipids from a Symbiotic Host-Bacteria Interaction in the Intestine."[1] Science. Link[1]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis. | Broad Institute [broadinstitute.org]

- 3. Bacteroides-derived sphingolipids are critical for maintaining intestinal homeostasis and symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Strategic Integration of 15-Methylhexadecasphinganine in Bacterial Membranes: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Phospholipid Bilayer – Unveiling the Role of a Unique Sphingolipid

For decades, our understanding of bacterial membranes has been largely dominated by the phospholipid bilayer model. However, a growing body of evidence reveals a far more complex and dynamic landscape, populated by a diverse array of lipid species that play critical roles in bacterial survival, adaptation, and pathogenesis. Among these, the sphingolipids, once thought to be a hallmark of eukaryotes, are emerging as key players in the bacterial world. This guide delves into the intricate world of a specific bacterial sphingolipid, 15-Methylhexadecasphinganine, a branched-chain sphingoid base that confers unique properties to the membranes of select bacteria.

This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of bacterial membrane architecture and the potential of unique lipid biosynthetic pathways as novel antimicrobial targets. We will explore the biosynthesis of 15-Methylhexadecasphinganine, its impact on membrane biophysics, its role in bacterial stress responses, and its implications for host-pathogen interactions. Through a combination of in-depth scientific explanation, detailed experimental protocols, and illustrative diagrams, this guide aims to equip you with the knowledge and tools necessary to investigate this fascinating molecule and its broader implications in microbiology and medicine.

Part 1: The Molecular Architecture and Biosynthesis of 15-Methylhexadecasphinganine

Structural Elucidation of a Branched-Chain Sphingoid Base

15-Methylhexadecasphinganine is a C17 iso-branched sphingoid base. Its structure consists of a 16-carbon chain with a methyl group at the 15th position, and the characteristic amino alcohol headgroup of a sphinganine. This "iso" branching, where the methyl group is at the antepenultimate carbon, is a key feature that distinguishes it from the more common straight-chain sphingolipids found in eukaryotes.

| Attribute | Description |

| Systematic Name | (2S,3R)-2-amino-15-methylhexadecane-1,3-diol |

| Molecular Formula | C₁₇H₃₇NO₂ |

| Molecular Weight | 287.49 g/mol |

| Key Structural Features | C17 aliphatic chain, Methyl branch at C-15, Amino group at C-2, Hydroxyl groups at C-1 and C-3 |

The presence of this branched-chain structure has profound implications for its packing behavior within the membrane, influencing fluidity and interactions with other lipid and protein components.

Key Producers: The Genus Sphingobacterium

The production of 15-Methylhexadecasphinganine is a distinctive feature of bacteria belonging to the genus Sphingobacterium.[1] Notably, Sphingobacterium spiritivorum has been identified as a primary producer of this and other related branched-chain sphingolipids.[1] These bacteria are Gram-negative rods known for their high concentrations of sphingophospholipids in their cellular lipidome.[2] The presence of these unique lipids is a key chemotaxonomic marker for the genus.[3] While other members of the phylum Bacteroidetes, such as Bacteroides and Porphyromonas, are also known sphingolipid producers, the specific 15-methylhexadecasphinganine backbone is most prominently associated with Sphingobacterium.[4][5][6][7][8][9][10][11][12][13]

The Biosynthetic Pathway: A Tale of Two Precursors

The biosynthesis of 15-Methylhexadecasphinganine is a fascinating convergence of fatty acid and sphingolipid synthesis pathways. The overall process can be conceptualized in two main stages: the synthesis of the branched-chain fatty acid precursor and its subsequent condensation with serine to form the sphingoid base.

The synthesis of the iso-C15:0 fatty acid, 13-methyltetradecanoic acid, which serves as the carbon backbone for 15-methylhexadecasphinganine, begins with a branched-chain α-keto acid primer derived from the catabolism of branched-chain amino acids like leucine.[14] A branched-chain α-keto acid decarboxylase (BCKA) is essential for this process, converting the α-keto acid into its corresponding branched-chain acyl-CoA.[14] This is then elongated by the fatty acid synthase (FAS) system.

Part 2: Functional Significance in the Bacterial Membrane

The incorporation of 15-methylhexadecasphinganine into the bacterial membrane has significant consequences for its biophysical properties and the bacterium's ability to interact with its environment.

Impact on Membrane Fluidity and Order

The branched-chain nature of 15-methylhexadecasphinganine disrupts the tight packing of adjacent acyl chains in the membrane. This steric hindrance leads to an overall increase in membrane fluidity. This is in contrast to straight-chain sphingolipids which tend to increase membrane order. This modulation of fluidity is crucial for bacteria to adapt to environmental stresses such as temperature fluctuations.

| Lipid Type | Effect on Membrane Fluidity | Rationale |

| 15-Methylhexadecasphinganine | Increases | The iso-branching disrupts ordered packing of acyl chains. |

| Straight-chain Sphingolipids | Decreases | Allows for tighter packing and increased van der Waals interactions. |

Role in Stress Resistance

The ability to modulate membrane fluidity is a key strategy for bacterial survival under stressful conditions. The presence of branched-chain sphingolipids like 15-methylhexadecasphinganine can contribute to:

-

Thermotolerance: By maintaining membrane fluidity at lower temperatures, these lipids can prevent the membrane from becoming too rigid and impairing the function of membrane proteins.

-

Resistance to Antimicrobial Peptides (AMPs): Changes in membrane fluidity and charge can alter the interaction of cationic AMPs with the bacterial surface, potentially leading to increased resistance.

Implications for Pathogenesis and Host-Pathogen Interactions

While direct evidence for the role of 15-methylhexadecasphinganine in pathogenesis is still emerging, the broader family of bacterial sphingolipids has been shown to be immunomodulatory. [4][8][9][10][11]For instance, sphingolipids from Porphyromonas gingivalis can impair neutrophil function, promoting bacterial survival. [4]Sphingolipids from gut commensals like Bacteroides are critical for maintaining intestinal homeostasis. [6][15]It is plausible that the unique structure of 15-methylhexadecasphinganine, when presented on the surface of Sphingobacterium, could interact with host immune receptors, influencing the host's response to infection.

Part 3: Experimental Methodologies

A thorough investigation of 15-Methylhexadecasphinganine requires robust and validated experimental protocols. This section provides detailed methodologies for the extraction, analysis, and functional characterization of this unique sphingolipid.

Extraction and Purification of Sphingolipids from Sphingobacterium

This protocol is adapted from established methods for bacterial lipid extraction. [14][8] Materials:

-

Sphingobacterium spiritivorum culture

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60)

-

Developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-